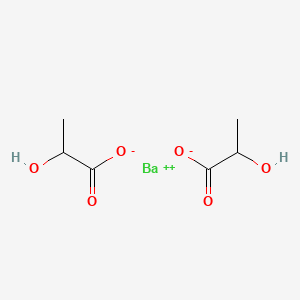
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by a pyrrole ring attached to a benzoic acid moiety, with a chlorine atom substituent at the 4-position of the benzene ring.
Mécanisme D'action
Target of Action
It is suggested that it can be useful in the preparation and evaluation of carboxydihydroxyalkanoic acids and their γ-lactone prodrugs as atp-citrate lyase inhibitors . ATP-citrate lyase is a key enzyme in cellular metabolism, linking carbohydrate and fat metabolism by catalyzing the conversion of citrate into acetyl-CoA, a substrate for fatty acid synthesis.
Biochemical Pathways
The biochemical pathways affected by 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are likely related to its potential inhibitory effect on ATP-citrate lyase. This enzyme plays a crucial role in the citric acid cycle, a fundamental pathway in cellular metabolism. By inhibiting ATP-citrate lyase, the compound could potentially disrupt the synthesis of acetyl-CoA and subsequently affect fatty acid synthesis and energy production within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effect on ATP-citrate lyase. By disrupting the activity of this enzyme, the compound could potentially alter cellular metabolism, specifically the synthesis of fatty acids and energy production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances or drugs, and the specific characteristics of the biological system in which the compound is acting .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with pyrrole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrole ring on the benzoic acid . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrrole ring or the benzoic acid moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is used in various scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid: Contains additional functional groups that alter its chemical properties and reactivity.
Uniqueness
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
4-chloro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQADMPTHCMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281470 | |
| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55540-34-6 | |
| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55540-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)
![6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3426922.png)
![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)
